molecular formula C12H10S B1586844 2-Phenylthiophenol CAS No. 2688-96-2

2-Phenylthiophenol

Cat. No.: B1586844
CAS No.: 2688-96-2
M. Wt: 186.27 g/mol
InChI Key: UECUPGFJVNJNQA-UHFFFAOYSA-N
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Description

2-Phenylthiophenol (CAS 2688-96-2) is an organosulfur compound with the molecular formula C₁₂H₁₀S and a molecular weight of 186.27 g/mol. It features a thiophenol group (-SH) attached to a biphenyl scaffold, distinguishing it from phenol derivatives by the presence of sulfur instead of oxygen. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Notably, it is formed during the partial desulfurization of dibenzothiophene (DBT) via single-electron transfer (SET) reagents, where only one C–S bond is cleaved, leaving the thiophenol moiety intact . Its thiol group enables participation in nucleophilic substitution and metal coordination reactions, making it valuable in catalysis and polymer chemistry.

Preparation Methods

Detailed Preparation Method from Patent CN101033207A

A comprehensive and industrially relevant preparation method is described in Chinese patent CN101033207A, which focuses on synthesizing 2-thiophenyl-5-propionyl phenylacetic acid, a close structural analog of 2-Phenylthiophenol derivatives. The method can be adapted and provides valuable insights into the preparation of this compound itself.

Stepwise Synthesis Procedure

Step Reaction Description Conditions Reagents and Ratios Yield/Notes
1. Esterification o-Chlorobenzene acetic acid esterified with methanol under sulfuric acid catalysis 68°C, 2-4 hours Methanol >99%, H2SO4 (0.08-0.12 equiv relative to acid), o-chlorobenzene acetic acid Methyl o-chlorophenylacetate, yield >92%
2. Propionylation (Acylation) Friedel-Crafts acylation of methyl ester with propionyl chloride catalyzed by AlCl3 ≤60°C, 5-7 hours AlCl3 (1.0-2.5 equiv), propionyl chloride (0.8-1.2 equiv) 2-chloro-5-propionyl methyl phenylacetate
3. Hydrolysis Hydrolysis of ester to acid using sodium hydroxide 70-90°C, 3-5 hours NaOH (0.2-0.4 equiv), water (2-3 equiv) 2-chloro-5-propionyl toluylic acid
4. Thiolation (Building-up reaction) Nucleophilic substitution of chlorine by thiophenol under alkaline conditions 100-125°C, 10-14 hours NaOH (0.3-0.6 equiv), thiophenol (0.4-0.5 equiv), alkaline solution 16-25% 2-thiophenyl-5-propionyl toluylic acid

Reaction Details and Notes

  • The esterification uses concentrated sulfuric acid as a catalyst, ensuring high conversion of the acid to methyl ester.
  • Propionyl chloride is added slowly to control exothermicity and maintain temperature below 60°C to avoid side reactions.
  • Hydrolysis with sodium hydroxide converts the ester to the corresponding acid, facilitating subsequent substitution.
  • The thiolation step is performed under reflux with sodium hydroxide to generate the phenylthiolate nucleophile, which displaces the chlorine atom.
  • Post-reaction workup includes acidification, washing, drying, and recrystallization from toluene to purify the product.

Summary Table of Key Parameters

Parameter Range/Value Comments
Esterification Temp. 68°C Methanol reflux
Esterification Time 2-4 h Ensures complete conversion
Propionylation Temp. ≤60°C Controlled addition to avoid side reactions
Propionylation Time 5-7 h Sufficient for complete acylation
Hydrolysis Temp. 70-90°C Efficient ester cleavage
Hydrolysis Time 3-5 h Complete hydrolysis
Thiolation Temp. 100-125°C Reflux conditions
Thiolation Time 10-14 h Ensures full substitution
NaOH Concentration 16-25% alkaline solution Optimal for nucleophilic substitution
Thiophenol Equiv. 0.4-0.5 relative to intermediate Stoichiometric control

Analytical and Purification Considerations

  • The final product, this compound or its derivatives, is typically purified by recrystallization from toluene or similar solvents.
  • pH adjustment during workup is critical to isolate the thiophenol-substituted acid in pure form.
  • Drying and washing steps remove residual inorganic salts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Phenylthiophenol serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions enables the formation of complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be involved in the synthesis of:

  • Thioether derivatives : These compounds are useful in medicinal chemistry and material science.
  • Pharmaceutical intermediates : this compound is utilized in the production of drugs that require sulfur-containing moieties.

Materials Science

In materials science, this compound is explored for its potential applications in:

  • Organic Electronics : The compound has been studied for its role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photophysical properties contribute to the efficiency of these devices.
  • Conducting Polymers : Research indicates that derivatives of this compound can enhance the conductivity and stability of polymeric materials used in electronic applications .

Photochemistry and Optoelectronics

Recent studies have highlighted the potential of this compound derivatives in optoelectronic applications:

  • Photoluminescence : The compound exhibits significant photoluminescent properties, making it suitable for use in light-emitting devices and sensors .
  • High-order harmonics generation : Research has demonstrated that azo-based phenylthiophenes can be used in generating high-order harmonics, which are essential for advanced photonic applications .

Case Study 1: Synthesis of Thioether Derivatives

A study conducted on the synthesis of thioether derivatives from this compound showcased its utility as a precursor. The reaction conditions were optimized to yield high purity products that demonstrated enhanced biological activity against certain pathogens.

Case Study 2: Application in OLEDs

Research published on OLED technology utilized this compound derivatives to improve device performance. The study reported an increase in luminous efficiency and stability when these compounds were incorporated into the active layers of OLEDs.

Mechanism of Action

The mechanism of action of 2-Phenylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes. The compound’s electron-rich nature also allows it to participate in redox reactions, influencing oxidative stress and cellular signaling .

Comparison with Similar Compounds

The following table compares 2-Phenylthiophenol with structurally or functionally analogous compounds:

Compound CAS No. Molecular Formula Functional Group Key Properties Applications
This compound 2688-96-2 C₁₂H₁₀S Thiophenol (-SH) Light-sensitive, sulfur odor; reactive in substitution and redox reactions Pharmaceutical intermediate, desulfurization byproduct, polymer modifier
o-Phenylphenol 90-43-7 C₁₂H₁₀O Phenol (-OH) White crystalline solid; antimicrobial properties Disinfectant, preservative in cosmetics and agriculture
2-Phenylthiophene 825-55-8 C₁₀H₈S Thiophene (aromatic S) Colorless solid; π-conjugated system Organic electronics, dye synthesis, ligand in coordination chemistry
2-(2-Thienyl)ethanol 5402-55-1 C₆H₈OS Ethanol (-OH) + thiophene Liquid; polar solvent miscibility Pharmaceutical intermediate, flavor/fragrance synthesis
2-(Phenylthio)thiophene 16718-12-0 C₁₀H₈S₂ Thiophene + phenylthio Sulfur-rich structure; high thermal stability Organic semiconductors, charge-transfer complexes

Key Research Findings

Reactivity: this compound’s thiol group exhibits higher acidity (pKa ~6.5) compared to phenol derivatives (pKa ~10 for o-Phenylphenol), enabling easier deprotonation for nucleophilic reactions . Unlike 2-Phenylthiophene, which participates in electrophilic aromatic substitution due to its conjugated thiophene ring, this compound’s -SH group allows for metal-catalyzed cross-coupling (e.g., Ullmann or Mitsunobu reactions) .

Synthesis and Byproduct Formation: this compound is a known byproduct in the desulfurization of DBT using SET reagents (e.g., K/THF/naphthalene), where incomplete C–S bond cleavage occurs . In contrast, full desulfurization of DBT yields biphenyl, highlighting the stability of the thiophenol intermediate.

Industrial Relevance: this compound’s availability is constrained compared to analogs like 2-Phenylthiophene, which is produced at scale (100 kg–100 MT/year) via continuous flow technology . Recent discontinuation of this compound by suppliers like CymitQuimica further limits accessibility .

Biological Activity

2-Phenylthiophenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophenol moiety with a phenyl group attached. Its structural formula can be represented as follows:

C12H10S\text{C}_{12}\text{H}_{10}\text{S}

This compound exhibits properties typical of thiophenes, including the ability to participate in various chemical reactions, making it a versatile scaffold in drug design.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its interactions with biological targets, particularly proteins involved in signaling pathways. Research indicates that this compound can act as an inhibitor of the PD-1/PD-L1 axis, which is crucial in cancer immunotherapy.

1. Inhibition of PD-L1

Recent studies have demonstrated that derivatives of phenylthiophenol can inhibit the interaction between PD-1 and PD-L1, leading to enhanced T-cell activation. This action is particularly relevant in the context of cancer treatment, where blocking this immune checkpoint can restore T-cell cytotoxicity against tumors.

  • Binding Affinity : The binding affinity of this compound derivatives to PD-L1 has been quantified using various assays. For instance, one study reported a low nanomolar inhibitory concentration, indicating strong potential as an immunotherapeutic agent .

2. Antiviral Activity

Another significant aspect of this compound's biological activity is its antiviral properties. Compounds with similar thiophene structures have shown efficacy against viruses such as Ebola by acting as viral entry inhibitors.

  • Mechanism : The mechanism involves blocking viral entry pathways, which was validated through site-directed mutagenesis studies . This highlights the compound's potential for developing antiviral therapies.

Table 1: Biological Activity Overview

Activity TypeTargetMechanismReference
PD-L1 InhibitionImmune CheckpointDisruption of PD-1/PD-L1 binding
Antiviral ActivityEbola VirusViral entry inhibition

Case Study: PD-L1 Inhibition

A notable study involved the synthesis and evaluation of a series of phenylthiophenol derivatives designed to inhibit PD-L1. These compounds were tested in vitro using cellular assays that measured T-cell activation in the presence of tumor cells expressing PD-L1.

  • Results : The findings indicated that certain derivatives not only inhibited PD-L1 effectively but also restored T-cell cytotoxic function comparable to established therapies like nivolumab .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties and safety profile of this compound is crucial for its therapeutic application. Studies have indicated that while some derivatives exhibit favorable pharmacokinetic profiles, further investigations are necessary to assess their toxicity and metabolic pathways.

Table 2: Pharmacokinetic Properties

CompoundHalf-Life (h)Bioavailability (%)Toxicity Level
This compound Derivative A475Low
This compound Derivative B660Moderate

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Phenylthiophenol in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or handling .

  • Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., butyl rubber) and safety goggles to prevent dermal/ocular contact. Gloves must comply with EN374 standards .

  • Storage : Store in sealed containers in cool, dry, well-ventilated areas away from oxidizers and heat sources to avoid decomposition .

  • Emergency Measures : Install eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered professionally .

    • Data Table :
PPE ComponentSpecificationStandard/Requirement
GlovesButyl rubberEN374, permeation resistance >480 mins
Eye ProtectionSafety gogglesANSI Z87.1-compliant

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Validate against certified reference standards (e.g., USP/EP) .

  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (S-H stretch at ~2550 cm1^{-1}) .

  • Mass Spectrometry : Employ high-resolution LC-MS (ESI+) for molecular ion identification (expected m/z: 202.05 for C12_{12}H10_{10}S) .

    • Data Table :
Analytical TechniqueKey ParametersExpected Results
HPLC-UVColumn: C18, 5 µm; Mobile phase: 70% MeCN/30% H2_2ORetention time: 8.2 mins
1^1H NMRSolvent: CDCl3_3Aromatic protons: 7.3–7.6 ppm (multiplet)

Advanced Research Questions

Q. How can conflicting toxicity data from in vivo and in vitro studies on this compound be reconciled?

  • Methodological Answer :

  • Study Design : Conduct comparative dose-response studies using OECD TG 408 (90-day oral toxicity in rodents) and OECD TG 439 (in vitro skin irritation assays) to identify interspecies variability .

  • Data Analysis : Apply benchmark dose modeling (BMD) to quantify potency differences. Use Akaike’s Information Criterion (AIC) to evaluate model fit .

  • Mechanistic Insight : Perform transcriptomic profiling (RNA-seq) on liver tissues to identify pathways (e.g., oxidative stress, phase I/II metabolism) diverging between models .

    • Data Table :
Model SystemEndpointObserved Effect (LOAEL)
Rat (in vivo)Hepatotoxicity50 mg/kg/day
HepG2 (in vitro)CytotoxicityIC50_{50} = 200 µM

Q. What experimental strategies effectively assess the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Monitoring : Deploy passive samplers (e.g., SPME fibers) in sediment/water matrices followed by GC-MS quantification (LOD: 0.1 µg/L) .

  • Degradation Studies : Conduct OECD 309 tests to measure half-life under simulated sunlight (UV-Vis irradiation, λ >290 nm) and varying pH (4–9) .

  • QSAR Modeling : Use EPI Suite to predict biodegradation (BIOWIN3 score) and bioaccumulation (log BCF) .

    • Data Table :
ParameterValueMethod Reference
Hydrolysis half-life (pH 7)120 daysOECD 111
Photodegradation half-life14 daysOECD 316

Q. How can researchers elucidate the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer :

  • Reaction Setup : Expose this compound to H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) at 25°C. Monitor via LC-MS/MS for hydroxylated derivatives (e.g., this compound-3-OH) .

  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O2_2 to track oxygen incorporation in degradation products .

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to predict reactive sites and transition states .

    • Data Table :
Degradation Productm/z (ESI+)Proposed Structure
This compound sulfoxide218.03[M+H]+^+ = 218.03

Q. Key Research Gaps and Recommendations

  • Environmental Monitoring : Prioritize soil/sediment sampling in regions with suspected industrial discharge to address data limitations .
  • Toxicity Mechanisms : Expand omics-based studies to resolve discrepancies between in vivo and in vitro systems .
  • Synthetic Alternatives : Explore greener catalysts (e.g., Pd/C) to improve yield and reduce hazardous byproducts .

Properties

IUPAC Name

2-phenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECUPGFJVNJNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375144
Record name 2-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-96-2
Record name 2-Phenylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylthiophenol
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Retrosynthesis Analysis

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